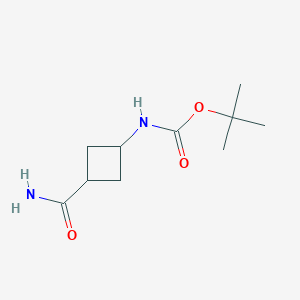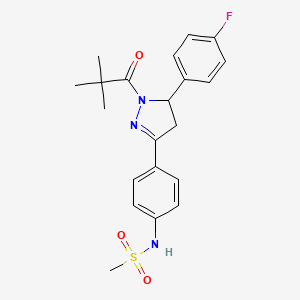![molecular formula C21H21N3O4 B2874654 N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 891867-14-4](/img/structure/B2874654.png)
N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
The study of the crystal structure of related compounds, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, reveals important information about the molecular conformation and interactions within the crystal lattice. This type of research is crucial for understanding the physical properties and reactivity of the compound, as well as its potential applications in material science and drug design. The vanilloid, amide, and dimethylphenyl groups' perpendicular orientation provides insights into the compound's molecular geometry and potential interaction sites for biological activity or material binding (N. Park, I. Park, J. C. Lee, & Y. B. Kim, 1995).
Synthesis and Chemical Reactivity
Research on the synthesis and chemical reactivity of related compounds, such as chloroacetamide derivatives used as herbicides, can provide valuable insights into the development of new synthetic methods and the exploration of the compound's potential applications. Understanding the chemical reactivity and synthesis pathways of these compounds can aid in designing more efficient and environmentally friendly synthetic approaches, as well as in the development of new compounds with improved properties or biological activities (H. Weisshaar & P. Böger, 1989).
Biological Activities and Potential Applications
The study of related compounds, such as 4-antipyrine derivatives, can provide insights into a range of biological activities, including analgesic, antibacterial, and anti-inflammatory effects. Research in this area can lead to the discovery of new therapeutic agents and the understanding of the molecular mechanisms underlying their biological activities. This can potentially contribute to the development of new drugs or therapeutic strategies for various diseases and conditions (B. Narayana, H. Yathirajan, R. Rathore, & C. Glidewell, 2016).
Material Science and Engineering Applications
Research into the structural aspects and properties of related compounds, such as amide-containing isoquinoline derivatives, can have significant implications for material science and engineering. Understanding the crystal structure, self-assembly processes, and interactions of these compounds can lead to the development of new materials with unique properties or functionalities. This research can contribute to advancements in areas such as nanotechnology, electronics, and photonics (A. Karmakar, R. Sarma, & J. Baruah, 2007).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-4-9-18(15(2)12-14)22-19(25)13-23-10-11-24(21(27)20(23)26)16-5-7-17(28-3)8-6-16/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQGMJUIOXVMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2874573.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2874575.png)
![N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2874576.png)


![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2874585.png)

![3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874591.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874593.png)

